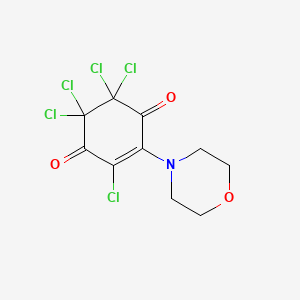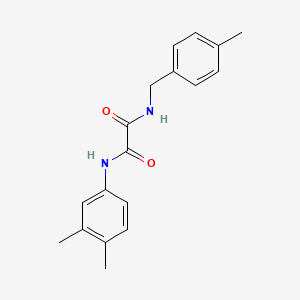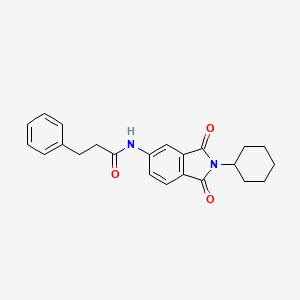![molecular formula C13H17N5O B4894133 1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C13H16N4O. It is a pyrazole derivative that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, GSK1059865, and has been the subject of several scientific studies due to its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide involves its inhibitory effects on CDK2 and GSK3. CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis. GSK3 is involved in several signaling pathways, and its inhibition can lead to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide have been studied extensively. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes. Additionally, it has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide in lab experiments include its high purity and potency. It has been optimized for synthesis to produce high yields and purity, which makes it ideal for use in scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide. These include its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects. Additionally, research on the mechanism of action of this compound could lead to the development of novel drugs with similar properties.
Méthodes De Synthèse
The synthesis of 1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide involves several steps. The first step involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with isopropylamine to form the corresponding amide. The amide is then reacted with 1,3-dimethyl-5-pyrazolone to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3). It has also been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(2)18-8-11(5-17-18)13(19)16-7-12-6-14-10(3)4-15-12/h4-6,8-9H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJAZZCOHFZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CN(N=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)

![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)

